Octamethylcyclotetrasiloxane
Overview
Description
D4 Cyclomethicone is a cyclic siloxane, that has a silicon-oxygen bond in a cyclic arrangement and methyl groups attached with the silicon atom. It is used in the production of some silicon-based polymers that are widely used in various personal care products.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Octamethylcyclotetrasiloxane (D4) is a volatile methylsiloxane (VMS) with a relatively low molecular weight. This silicone fluid has a silicon-oxygen bond in a cyclic arrangement and methyl groups are attached to the silicon atom. D4 can be used in the manufacture of silicone based polymers for use in medical devices and personal care products.
This compound is a cyclosiloxane that is the octamethyl derivative of cyclotetrasiloxane. It is an organosilicon compound and a cyclosiloxane. It derives from a hydride of a cyclotetrasiloxane.
Scientific Research Applications
Industrial and Consumer Product Use
Octamethylcyclotetrasiloxane (D4) is a volatile cyclic siloxane primarily used in the synthesis of silicon-based materials for industrial and consumer products. It may be present in consumer products as a component due to its properties like low surface tension, water repellency, and thermal and chemical stability. It's used in various personal care products due to these properties (Gentry, Franzen, Van Landingham, Greene, & Plotzke, 2017).
NMR Cryoporometry Applications
D4 has been investigated as a probe liquid for NMR cryoporometry or DSC-based thermoporometry. Its ability to imbibe into both hydrophilic and hydrophobic pores and exhibit a large melting point depression makes it a suitable material for accessing large pore sizes in materials, up to the micrometer range (Vargas-Florencia, Petrov, & Furó, 2007).
Microbial Degradation Research
Research has shown that this compound can be biodegraded under anaerobic conditions in composted sewage sludge. This finding is significant for understanding the environmental fate and breakdown of this compound (Grümping, Michalke, Hirner, & Hensel, 1999).
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models have been used to estimate internal dose metrics of D4, considering its specific pharmacokinetic behaviors like high lipophilicity and volatility. These models are crucial for assessing the risk and safety of D4 exposure (Jean & Plotzke, 2017).
Estrogenic Activity Studies
Studies have indicated that D4 may have weak estrogenic activity, mediated through estrogen receptor-alpha. This research is important for understanding the potential hormonal impacts of D4, especially in contexts where it's used in consumer products (He, Rhodes-Brower, Miller, Munson, Germolec, Walker, Korach, & Meade, 2003).
Environmental Fate and Effects
D4's environmental effects and fate have been extensively evaluated, including laboratory toxicity, environmental fate studies, and field monitoring. Understanding its behavior in different environments is crucial for assessing its ecological impact (Hobson, 1995).
Mechanism of Action
Target of Action
Octamethylcyclotetrasiloxane, also known as D4, is an organosilicon compound . It is primarily used as an intermediate in the production of other chemicals, particularly silicone polymers . It is also found in some personal care and household cleaning products . The primary targets of D4 are therefore the chemical processes involved in the production of these materials .
Mode of Action
D4 interacts with its targets through a process known as cationic ring opening polymerization . This process involves the breaking of the bond between silicon and oxygen atoms in the D4 molecule, resulting in the formation of a silyl group capable of propagating the reaction . This reaction mechanism is driven by the electrophilic attack of H+ on the cyclic oxygen in D4 .
Biochemical Pathways
The biochemical pathways affected by D4 primarily involve the synthesis of silicone polymers . These polymers are used in a wide range of applications, from consumer products and adhesives to medicinal and electronic devices . The polymerization of D4 is a key step in the production of these materials .
Result of Action
The result of D4’s action is the production of silicone polymers, which are used in a variety of industrial, medical, cleaning, and personal care products . The polymerization of D4 is a key step in the production of these materials .
Action Environment
The action of D4 can be influenced by environmental factors. For instance, the polymerization of D4 can be affected by the presence of a strong base such as KOH . Additionally, D4 is a volatile, lipophilic liquid, and its action can be influenced by factors such as temperature and pressure . Environmental exposure to D4 is widespread due to its use in personal care and household products .
Safety and Hazards
Future Directions
Due to its widespread production and use, D4 has come under scrutiny for its adverse environmental and health effects . Last September, the US Environmental Protection Agency announced an evaluation of the environmental risks of its industrial uses . It will be up to the Food and Drug Administration to determine whether its food, health care, and personal care uses are evaluated .
Biochemical Analysis
Biochemical Properties
Octamethylcyclotetrasiloxane is a volatile methylsiloxane (VMS) with a relatively low molecular weight . This silicone fluid has a silicon-oxygen bond in a cyclic arrangement and methyl groups are attached to the silicon atom
Cellular Effects
It has been observed that high doses of this compound may cause inhibition of mating and ovulation, decreased live litter sizes, small increases in the estrogen to progesterone ratio primarily through decreases in progesterone, and increases in uterine hyperplasia in female rats .
Molecular Mechanism
It is known that this compound is a volatile, lipophilic liquid used in the production of high molecular weight dimethylsiloxane polymers
Temporal Effects in Laboratory Settings
It has been observed that this compound has a tendency of expansion caused by heating and contraction caused by cooling for a fluid .
Dosage Effects in Animal Models
In animal models, most of the effects of high dose this compound involve the female reproductive system . In the mature intact female rat following chronic high dose exposure, this compound may cause inhibition of mating and ovulation, decreased live litter sizes, small increases in the estrogen to progesterone ratio primarily through decreases in progesterone, and increases in uterine hyperplasia .
Metabolic Pathways
It is known that with this compound there are two significant clearance pathways: metabolism and exhalation . In the rat, intrinsic metabolic clearance from the liver, given by the ratio of Vmax to Km, is sufficiently large that hepatic clearance approaches liver blood flow at low inhaled concentrations .
Properties
IUPAC Name |
2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24O4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMGMWAXVFQUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O4Si4 | |
Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25037-57-4 | |
Record name | Octamethylcyclotetrasiloxane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25037-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7027205 | |
Record name | Octamethylcyclotetrasiloxane | |
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Molecular Weight |
296.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; mp = 17.5 deg C; [ICSC], COLOURLESS OILY LIQUID. | |
Record name | Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl- | |
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Record name | Octamethylcyclotetrasiloxane | |
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Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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Boiling Point |
175 °C, BP: 74 °C at 20 mm Hg | |
Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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Flash Point |
55 °C (131 °F) - closed cup, 56 °C | |
Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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Solubility |
In water, 0.056 mg/L at 23 °C, In synthetic seawater water, 0.033 mg/L at 25 °C, Soluble in carbon tetrachloride, Solubility in water: none | |
Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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Density |
Specific gravity: 0.9558, Relative density (water = 1): 0.96 | |
Record name | OCTAMETHYLCYCLOTETRASILOXANE | |
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Vapor Pressure |
1.05 [mmHg], 1.05 mm Hg at 25 °C, Vapor pressure, Pa at 21.7 °C: 133.3 | |
Record name | Octamethylcyclotetrasiloxane | |
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Mechanism of Action |
D4 was shown to have an effect on the reproductive system of female rats following inhalation exposure to 500 and 700 ppm (v/v). This effect consisted of a reduction in mean live litter size and implantation sites. In the F1 generation, there also was a reduction in mating at 500 and 700 ppm. The mode-of-action for these reproductive effects is the availability of D4 to block or shift the preovulatory surge of luteinizing hormone. | |
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Color/Form |
Oily liquid, Smooth, viscous liquid | |
CAS No. |
556-67-2 | |
Record name | Octamethylcyclotetrasiloxane | |
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Record name | Octamethylcyclotetrasiloxane | |
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Record name | Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl- | |
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Melting Point |
17.5 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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